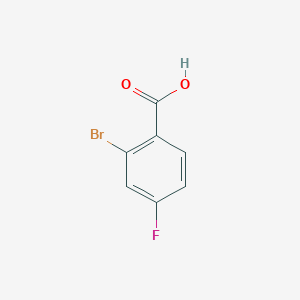

2-Bromo-4-fluorobenzoic acid

Overview

Description

Amination of 2-bromo-4-fluorobenzoic acid with aniline is reported to yield N-phenyl-4-fluoro-anthranilic acid.

Scientific Research Applications

Organic Synthesis and Reaction Selectivity : Mongin and Schlosser (1996) demonstrated regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, a process relevant to organic synthesis and the production of compounds like 2-Bromo-4-fluorobenzoic acid (Mongin & Schlosser, 1996). Similarly, Gohier et al. (2003) explored the selectivities in reactions of organolithium reagents with unprotected 2-halobenzoic acids, contributing to the understanding of chemical synthesis techniques involving halogenated benzoic acids (Gohier et al., 2003).

Environmental Chemistry and Microbiology : Research by Engesser and Schulte (1989) showed that Pseudomonas putida CLB 250 can degrade 2-bromo-, 2-chloro-, and 2-fluorobenzoate, indicating the environmental significance of these compounds in biodegradation processes (Engesser & Schulte, 1989). Vargas et al. (2000) investigated the anaerobic degradation of fluorinated aromatic compounds, including fluorobenzoates, underlining their environmental impact and degradation characteristics (Vargas et al., 2000).

Material Science and Solar Cell Research : Tan et al. (2016) highlighted the use of halobenzoic acid treatment to improve the conductivity of PEDOT:PSS, a polymer used in organic solar cells, demonstrating the applicability of halobenzoic acids like this compound in advanced material sciences (Tan et al., 2016).

Chemistry of Lanthanide Complexes : Monteiro et al. (2015) explored the effect of 4-halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes, showing the influence of halogenated benzoates like this compound on the properties of these complexes (Monteiro et al., 2015).

Chemical Engineering and Industrial Applications : Zhou Peng-peng (2013) presented a method for synthesizing 3-Bromo-2-fluorobenzoic acid, indicating the industrial relevance and synthesis processes of similar compounds (Zhou Peng-peng, 2013).

Safety and Hazards

2-Bromo-4-fluorobenzoic acid is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid getting it in eyes, on skin, or on clothing . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended .

Future Directions

2-Bromo-4-fluorobenzoic acid may be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, and 2-bromo-4-fluorobenzamide . It is also used in the preparation of boron-containing anti-fungal agents, in the treatment of onychomycosis .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 4-bromo-2-fluorobenzoic acid, have been reported to target sterol 14α-demethylase (cyp51), a key enzyme in the biosynthesis of ergosterol, an essential component of the cell membranes of pathogenic organisms .

Mode of Action

It is known that the compound can be used in the synthesis of various other compounds . For instance, it can react with aniline to yield N-phenyl-4-fluoro-anthranilic acid .

Biochemical Pathways

The compound is used in the synthesis of various other compounds, suggesting it may play a role in several biochemical reactions .

Pharmacokinetics

Its solubility in water and methanol suggests that it may have good bioavailability.

Result of Action

It is used in the synthesis of various other compounds, suggesting it may have a broad range of potential effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluorobenzoic acid. For instance, it is soluble in water and methanol , suggesting that its action may be influenced by the solvent environment. Additionally, it should be stored in a cool place, in a tightly closed container, in a dry and well-ventilated place, and it is incompatible with oxidizing agents .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-fluorobenzoic acid is involved in various biochemical reactions. It is used in the synthesis of compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-bromo-4-fluorobenzamide

Cellular Effects

It is known that the compound has certain toxicity and can cause skin irritation, serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known to participate in the synthesis of various compounds

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and has a melting point of 172-176 °C (lit.)

Metabolic Pathways

It is known that the compound is used in the synthesis of various compounds

Properties

IUPAC Name |

2-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKPMLZRLKTDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00905622 | |

| Record name | 2-Bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-41-3 | |

| Record name | 2-Bromo-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00905622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B42916.png)

![(2S,5R)-5-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B42926.png)